2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol
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Overview
Description
2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanols This compound features a cyclopentane ring substituted with a hydroxyl group and a methyl(4-methylpyridin-2-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol typically involves the reaction of 4-methyl-2-aminopyridine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentanols and pyridines.
Scientific Research Applications
2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of inducible nitric oxide synthase (iNOS) by binding to the enzyme’s active site, thereby preventing the production of nitric oxide. This inhibition can lead to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Shares the pyridine ring structure but lacks the cyclopentanol moiety.
4-Methylpyridin-2-amine: Similar pyridine structure but different functional groups.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a piperidine ring instead of a cyclopentane ring .
Uniqueness
2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol is unique due to its combination of a cyclopentane ring with a hydroxyl group and a methyl(4-methylpyridin-2-yl)amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[methyl-(4-methylpyridin-2-yl)amino]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-7-13-12(8-9)14(2)10-4-3-5-11(10)15/h6-8,10-11,15H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGQCPXQBJVDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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